Phenibut

Catalog No.
S539404
CAS No.
1078-21-3
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenibut

CAS Number

1078-21-3

Product Name

Phenibut

IUPAC Name

4-amino-3-phenylbutanoic acid

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)

InChI Key

DAFOCGYVTAOKAJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-amino-3-phenylbutyric acid, 4-amino-3-phenylbutyric acid hydrochloride, 4-amino-3-phenylbutyric acid, (DL)-(+-)-mixture, 4-amino-3-phenylbutyric acid, (L)-(-)-isomer, beta-(aminomethyl)benzenepropanoic acid, beta-(aminomethyl)hydrocinnamic acid, beta-phenyl-gamma-aminobutyric acid, citrocard, fenibut, fenibut citrate, noophen, phenibut, phenybut, phenyl-GABA

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CN

The exact mass of the compound 4-Amino-3-phenylbutanoic acid is 179.0946 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. It belongs to the ontological category of organonitrogen compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Phenibut (β-phenyl-γ-aminobutyric acid) is a lipophilic derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), distinguished by a beta-phenyl substitution that fundamentally alters its pharmacokinetic and pharmacodynamic properties [1]. In its widely procured hydrochloride salt form (CAS 1078-21-3), it presents as a white crystalline powder with a melting point of 194.0–202.0 °C and exhibits reliable solubility profiles, achieving 20 mg/mL in DMSO and 14 mg/mL in ethanol . Industrially and scientifically, Phenibut is utilized not merely as a standalone reference material, but as a dual-action pharmacological standard targeting both GABAB receptors and α2δ subunit-containing voltage-gated calcium channels, as well as a versatile synthetic building block for the development of advanced chiral GABAergic therapeutics[2].

Procurement of generic GABA as a substitute for Phenibut fails in virtually all in vivo and advanced in vitro models because unmodified GABA lacks the necessary lipophilicity to cross the blood-brain barrier (BBB), rendering it pharmacokinetically inert for central nervous system assays [1]. Conversely, substituting Phenibut with its closest structural analog, Baclofen (β-(4-chlorophenyl)-GABA), fundamentally skews assay results; the para-chloro substitution in Baclofen increases GABAB affinity by roughly 30-fold while significantly reducing its relative affinity for α2δ voltage-dependent calcium channels [2]. Therefore, buyers requiring a balanced, moderate-affinity dual-action standard, or a specific non-halogenated precursor for chiral resolution and downstream synthesis of fluorinated analogs (e.g., 4-F-phenibut), must procure the exact Phenibut structure to ensure process compatibility and reproducible pharmacological baselines [3].

Blood-Brain Barrier (BBB) Permeability for In Vivo Efficacy

The primary structural advantage of Phenibut over baseline GABA is the addition of a beta-phenyl ring, which dramatically increases lipophilicity. While exogenous GABA administration fails to achieve meaningful central nervous system concentrations due to strict BBB exclusion, Phenibut readily crosses the BBB, achieving measurable brain concentrations within 15 to 90 minutes post-administration [1].

Evidence DimensionCNS Bioavailability / BBB Permeability
Target Compound DataPhenibut: Rapid BBB penetration (measurable CNS levels <90 mins)
Comparator Or BaselineGABA: Negligible BBB penetration
Quantified DifferencePhenibut provides functional CNS bioavailability, whereas GABA requires active transport manipulation or massive dosing to achieve trace CNS levels.
ConditionsIn vivo biodistribution models (intravenous and oral administration)

Buyers conducting in vivo neurological assays must select Phenibut over GABA to ensure the compound actually reaches the target receptors in the central nervous system.

Receptor Selectivity: Moderate GABAB Affinity vs. Baclofen

Phenibut serves as a moderate-affinity GABAB receptor agonist, which is critical for assays requiring nuanced receptor modulation rather than total suppression. Radioligand binding experiments utilizing [3H]CGP54626 demonstrate that racemic Phenibut has a Ki of 177 ± 2 μM, and its active (R)-enantiomer has a Ki of 92 ± 3 μM. In stark contrast, the halogenated analog Baclofen exhibits a Ki of 6.0 ± 1 μM [1].

Evidence DimensionGABAB Receptor Binding Affinity (Ki)
Target Compound Data(R)-Phenibut Ki = 92 ± 3 μM; Racemic Ki = 177 ± 2 μM
Comparator Or BaselineBaclofen Ki = 6.0 ± 1 μM
Quantified DifferencePhenibut exhibits approximately 15- to 30-fold lower affinity for the GABAB receptor compared to Baclofen.
ConditionsRadioligand binding assay using [3H]CGP54626 in rat brain membrane preparations

Procuring Phenibut prevents the profound over-suppression of neuronal firing seen with Baclofen, making it the preferred standard for dose-dependent, moderate GABAB modulation studies.

Dual-Action Pharmacology: α2δ Subunit Binding

Unlike pure GABAB agonists, Phenibut possesses significant gabapentinoid activity. Binding assays using radiolabeled gabapentin on rat brain membranes reveal that (R)-Phenibut binds to the α2δ subunit of voltage-dependent calcium channels (VDCCs) with a Ki of 23 μM. While this is weaker than Gabapentin (Ki = 0.05 μM), it is notably stronger than Baclofen (Ki = 156 μM) [1].

Evidence Dimensionα2δ Subunit Binding Affinity (Ki)
Target Compound Data(R)-Phenibut Ki = 23 μM
Comparator Or BaselineBaclofen Ki = 156 μM; Gabapentin Ki = 0.05 μM
Quantified DifferencePhenibut has a ~6.7-fold higher affinity for the α2δ subunit than Baclofen, providing a unique dual-action profile.
ConditionsEquilibrium dissociation constant (Ki) determination using radiolabeled gabapentin displacement

This dual-action profile (GABAB + α2δ) makes Phenibut an indispensable reference material for researchers modeling complex, multi-target neuropathic pain and anxiolytic pathways.

Chiral Precursor Suitability and Asymmetric Synthesis Viability

Racemic Phenibut is utilized as a precursor for the isolation of enantiomerically pure (R)-Phenibut, which is the sole driver of its GABAB activity ((S)-Phenibut is inactive at GABAB). Furthermore, the unhalogenated beta-phenyl backbone of Phenibut serves as a baseline substrate in telescoped continuous flow synthesis and tandem hydrolysis-decarboxylation reactions aiming to produce fluorinated analogs (e.g., 4-F-phenibut)[1].

Evidence DimensionEnantiomeric Activity & Synthetic Yield
Target Compound DataRacemic Phenibut yields active (R)-Phenibut (Ki = 92 μM) via resolution; supports >80% yield in cascade hydrolysis.
Comparator Or Baseline(S)-Phenibut (Inactive at GABAB)
Quantified DifferenceProcuring the racemate provides a scalable, modifiable building block for isolating the >100-fold more active (R)-enantiomer or synthesizing novel halogenated derivatives.
ConditionsTandem hydrolysis-decarboxylation and continuous flow asymmetric synthesis

For chemical manufacturing and drug discovery, procuring racemic Phenibut provides a necessary, structurally pristine intermediate for chiral separation and next-generation GABAergic drug synthesis.

Pharmacological Reference Standard for Dual-Action GABAergic Modeling

Because Phenibut binds both the GABAB receptor (Ki = ~177 μM) and the α2δ subunit of VDCCs (Ki = ~23 μM for the R-enantiomer), it is a highly suitable procurement choice for laboratories requiring a dual-action reference standard. It is specifically used to baseline assays where highly selective agents like Baclofen or Gabapentin would fail to capture multi-target synergistic effects [1].

Synthetic Precursor for Chiral and Halogenated GABA Derivatives

Industrial chemists procure racemic Phenibut as a foundational building block for chiral resolution workflows to isolate (R)-Phenibut. Additionally, its unhalogenated beta-phenyl structure makes it an ideal starting material or comparative baseline in the continuous flow synthesis of next-generation, high-potency derivatives like 4-F-phenibut [2].

In Vivo Neuropharmacokinetic Assays Requiring BBB Penetration

For researchers evaluating the central nervous system impacts of GABAergic modulation, Phenibut is selected over generic GABA due to its beta-phenyl substitution, which guarantees reliable blood-brain barrier penetration and reproducible in vivo bioavailability without the need for complex delivery vectors [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

179.094628657 Da

Monoisotopic Mass

179.094628657 Da

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T2M58D6LA8

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

GABA Agonists

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06B - Psychostimulants, agents used for adhd and nootropics
N06BX - Other psychostimulants and nootropics
N06BX22 - Phenibut

Pictograms

Irritant

Irritant

Other CAS

1078-21-3

Wikipedia

Phenibut

General Manufacturing Information

Benzenepropanoic acid, .beta.-(aminomethyl)-: INACTIVE

Dates

Last modified: 08-15-2023
[1] Lapin I, et al. CNS Drug Rev. 2001, 7(4):471-81.
[2] Zyablitseva EA, et al. Neurosci Behav Physiol. 2008, 38(6):

Explore Compound Types